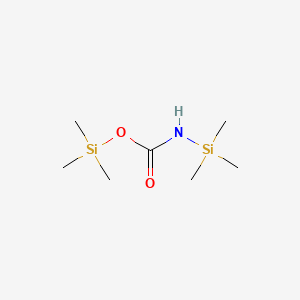

N,O-Bis(trimethylsilyl)carbamate

Description

N,O-Bis(trimethylsilyl)carbamate (BSC, CAS 35342-88-2) is a silylating reagent widely used in organic synthesis and analytical chemistry. Its molecular formula is (CH₃)₃SiNHCO₂Si(CH₃)₃, with a molecular weight of 205.4 g/mol . BSC replaces labile hydrogens in alcohols, phenols, and carboxylic acids with trimethylsilyl (TMS) groups, forming volatile and thermally stable derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis . A key advantage of BSC is its clean reaction profile: the only by-products are CO₂ and NH₃, which minimize chromatographic interference and simplify post-reaction cleanup .

BSC is particularly valued in applications requiring high purity and minimal detector contamination, such as pharmaceutical analysis and environmental testing. Its use in silyloxycarbonylation of amines and synthesis of acylisocyanates further underscores its versatility .

Properties

IUPAC Name |

trimethylsilyl N-trimethylsilylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NO2Si2/c1-11(2,3)8-7(9)10-12(4,5)6/h1-6H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIJAZGPLFOQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)NC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188838 | |

| Record name | Trimethylsilyl trimethylsilylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35342-88-2 | |

| Record name | Trimethylsilyl N-trimethylsilylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35342-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl trimethylsilylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035342882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylsilyl trimethylsilylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl trimethylsilylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Silylation of Amides Using Trimethylsilyl Triflate and Tertiary Amines

One of the most efficient and commonly employed methods involves the silylation of amides with trimethylsilyl triflate (TMSOTf) in the presence of a tertiary amine base, such as triethylamine. This method is favored for its ease of implementation and high efficiency.

- Reaction Conditions : Typically conducted at low temperature (0 °C) to moderate temperature, with careful control of reagent addition.

- Mechanism : The amide reacts with TMSOTf and triethylamine, forming an intermediate N,O-bis(trimethylsilyl)imidate, which tautomerizes to the more stable N,O-bis(trimethylsilyl)carbamate.

- Monitoring : The reaction progress can be monitored by ^13C NMR, where the quaternary carbon in the carbamate appears at ~160–165 ppm, and by ^31P NMR when phosphorus-containing reagents are involved.

- Yields : This approach generally provides good to excellent yields of the target compound due to the high reactivity of TMSOTf and the stabilizing effect of the amine base.

This method is supported by recent studies demonstrating the formation of N,O-bis(trimethylsilyl)imidates from amides using TMSOTf/Et3N, with reaction completion within 40 minutes at 0 °C.

Two-Component Catalytic Systems Using Trimethylchlorosilane

Another industrially relevant method involves the reaction of acetamide with trimethylchlorosilane (Me3SiCl) in the presence of a base such as triethylamine and a two-component catalyst system.

- Catalysts : Dimethylaniline and imidazole have been identified as effective catalysts to facilitate the silylation reaction.

- Reaction Parameters : The rate of Me3SiCl addition and the reaction temperature are critical parameters to optimize yield and purity.

- Process Description : Acetamide and triethylamine are mixed with the catalysts in a synthesis kettle, followed by controlled dropwise addition of Me3SiCl. The reaction proceeds under stirring with temperature control to prevent decomposition.

- Advantages : This method allows for scalable production with good control over product quality.

- Example Ratio : The weight ratio of acetamide to triethylamine is maintained around 1:3.6–3.9 for optimal conversion.

Reaction of Metallated Ureas with Chlorotrimethylsilane

Silylureas and related silyl carbamates, including N,O-bis(trimethylsilyl)carbamate, can also be synthesized by reacting metallated ureas with chlorotrimethylsilane.

- Procedure : Ureas are metallated (e.g., by lithium bases) and then treated with Me3SiCl.

- Outcome : This method yields silyl carbamates with good purity and is particularly useful for preparing N-alkyl-substituted trimethylsilyl carbamates.

- Reactivity : The reaction is generally clean and proceeds efficiently under mild conditions.

- Applications : The products serve as silylating agents for alcohols, phenols, and acids.

Stabilization of N,O-Bis(trimethylsilyl)acetamide

Due to its thermal sensitivity, N,O-bis(trimethylsilyl)acetamide can decompose upon heating. Stabilization methods have been developed to improve its thermal stability.

- Stabilizer : Addition of 2-mercaptobenzothiazole or its salts (0.01–5 mol%) effectively suppresses decomposition.

- Benefit : This stabilization broadens the temperature range for practical use and storage.

- Mechanism : The stabilizer likely acts by inhibiting radical or ionic decomposition pathways.

Comparative Data Table of Preparation Methods

Research Findings and Optimization

- The silylation reaction rate is influenced by the choice of Lewis acid catalyst; for example, zinc iodide accelerates the reaction compared to zinc chloride.

- TMSOTf serves dual roles as both silylating agent and Lewis acid catalyst, enhancing reaction efficiency.

- Excess amide or silylamide reagents can be recovered and recycled to improve process economy.

- Monitoring by ^13C and ^31P NMR spectroscopy provides detailed insight into reaction progress and product stability.

- Stabilization additives allow for safer handling and extended shelf life of N,O-bis(trimethylsilyl)acetamide, facilitating its use in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

N,O-Bis(trimethylsilyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols.

Reduction: It can be reduced to form silanes.

Substitution: The trimethylsilyl groups can be substituted with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include silanols, silanes, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Silylation in Organic Synthesis

N,O-Bis(trimethylsilyl)carbamate serves as an effective silylating agent for the protection of amines, alcohols, carboxylic acids, and other functional groups. This property is particularly beneficial in multi-step organic syntheses where protecting groups are essential to prevent unwanted reactions.

Key Reactions:

- Protection of Amines : BSTSC can convert amines into their corresponding N-silyl derivatives, facilitating further reactions without the risk of amine reactivity.

- Formation of Imines and Oximes : The compound reacts with carbonyl compounds to yield imines and oximes, showcasing its utility in synthesizing nitrogen-containing compounds .

Analytical Chemistry

In analytical applications, BSTSC is commonly utilized for the derivatization of compounds to enhance their volatility and detectability during gas chromatography-mass spectrometry (GC-MS) analysis.

Applications:

- Pesticide Metabolite Analysis : BSTSC is employed to derivatize pesticide metabolites in biological samples. For instance, studies have shown its effectiveness in analyzing neurotoxic metabolites from carbamate insecticides in human brain tissues using GC-MS techniques .

- Chemical Warfare Agent Detection : The compound has been used to derivatize chemical warfare agents for improved detection sensitivity in analytical methods .

Pharmaceutical Applications

BSTSC plays a crucial role in the pharmaceutical industry, particularly in the synthesis of nucleosides and other bioactive compounds.

Case Study: Synthesis of Nucleosides

The Vorbrüggen reaction utilizes BSTSC to activate nucleobases for glycosylation reactions. This method allows for the efficient synthesis of diverse nucleoside analogs with satisfactory yields .

Material Science

In material science, BSTSC is involved in modifying polymers and other materials to improve their properties.

Example:

- Synthesis of Polyanionic Cellulose Carbamates : BSTSC has been used in the synthesis of cellulose derivatives which exhibit enhanced solubility and reactivity, making them suitable for various applications including drug delivery systems .

Comparative Data Table

Mechanism of Action

The mechanism of action of trimethylsilyl trimethylsilylcarbamate involves the formation of trimethylsiloxy groups on the target molecules. These groups increase the volatility and stability of the molecules, making them more suitable for various analytical and synthetic applications. The molecular targets and pathways involved include the hydroxyl, carboxyl, and amino groups on the target molecules .

Comparison with Similar Compounds

Comparison with Similar Silylating Reagents

Key Compounds for Comparison

The primary silylating agents compared here include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

N,O-Bis(trimethylsilyl)acetamide (BSA)

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

N,N-Bis(trimethylsilyl)formamide (BSF)

Comparative Analysis

Reactivity and Silyl Donor Strength

- BSTFA and BSA are among the strongest silyl donors, with BSTFA slightly favored for stubborn functional groups due to its trifluoroacetamide moiety enhancing reactivity .

- BSC exhibits moderate donor strength, suitable for alcohols, phenols, and carboxylic acids, but may require longer reaction times for sterically hindered substrates .

- MSTFA and BSF are less commonly used but offer niche reactivity; MSTFA’s methyl group reduces by-product acidity, while BSF’s formamide structure enables selective derivatization .

By-Products and Chromatographic Impact

- BSC’s gaseous by-products eliminate column contamination, making it ideal for sensitive GC-MS applications .

- BSTFA’s fluorine content reduces flame ionization detector (FID) contamination compared to BSA .

Physical Properties

| Property | BSC | BSTFA | BSA |

|---|---|---|---|

| Boiling Point | Not reported | ~150–160°C | ~170°C |

| Molecular Weight | 205.4 | 341.4 | 203.4 |

| Volatility | High (by-products) | High | Moderate |

Research Findings and Data

Performance in Organic Acid Derivatization

Biological Activity

N,O-Bis(trimethylsilyl)carbamate (BSC) is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique properties and biological activities. This article explores the biological activity of BSC, including its applications, mechanisms of action, and relevant case studies.

N,O-Bis(trimethylsilyl)carbamate is a derivative of carbamic acid, characterized by the presence of two trimethylsilyl groups attached to the nitrogen and oxygen atoms. Its molecular formula is C₇H₁₉N₁O₂Si₂, and it has a molecular weight of 189.4 g/mol. The compound's structure enhances its stability and reactivity, making it useful in various chemical reactions, particularly in the formation of derivatives for analytical purposes.

BSC functions primarily as a silylating agent, which facilitates the derivatization of various functional groups in organic compounds. This property is crucial in enhancing the volatility and detectability of compounds during gas chromatography (GC) analysis. The trimethylsilyl groups improve solubility and stability, allowing for better interaction with biological targets.

- Neurotoxicity : Research indicates that carbamate compounds, including BSC derivatives, can exhibit neurotoxic effects. In studies involving pesticide metabolites, BSC has been implicated in oxidative damage to central nervous system cells, raising concerns about its potential neurotoxic effects when used in agricultural settings .

- Drug Design : The carbamate moiety is a key structural element in many pharmaceuticals. BSC's ability to modify biological properties through substitution on its nitrogen and oxygen termini allows for the design of more effective drug candidates . For instance, modifications can enhance binding affinity to target proteins or improve metabolic stability.

Case Study 1: Carbamate Derivatives in Drug Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of various carbamate derivatives using BSC as a reagent. The research demonstrated that these derivatives exhibited significant biological activity against specific cancer cell lines. The study highlighted the importance of structural modifications facilitated by BSC in developing new anticancer agents .

Case Study 2: Neurotoxicity Assessment

In another investigation focused on pesticide metabolites in human brain tumor tissues, BSC was utilized to derivatize samples for analysis. The results indicated that certain carbamate metabolites could induce oxidative stress and potential carcinogenic effects in neural cells . This study emphasizes the need for careful consideration of BSC's biological impacts when used in environmental contexts.

Table 1: Biological Activities of N,O-Bis(trimethylsilyl)carbamate Derivatives

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for N,O-Bis(trimethylsilyl)carbamate, and how can reaction purity be maximized?

- Methodological Answer : Synthesis typically involves silylation of carbamate precursors using trimethylsilylating agents under anhydrous conditions. For example, the repetitive N,O-bis(trimethylsilyl)acetamide (BSA) strategy can be adapted for carbamate synthesis, ensuring minimal moisture exposure to prevent hydrolysis. Purity optimization requires inert atmospheres (e.g., nitrogen), chromatography-free purification via recrystallization in non-polar solvents, and rigorous characterization using NMR and GC-MS to confirm >97% purity .

Q. How is N,O-Bis(trimethylsilyl)carbamate utilized in analytical chemistry workflows?

- Methodological Answer : This compound serves as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) to enhance analyte volatility and thermal stability. For hydroxyl or amine-containing analytes, silylation is performed by reacting the compound with substrates in anhydrous pyridine at 60–80°C for 30–60 minutes. Catalysts like trimethylchlorosilane (TMCS) can accelerate reaction rates and improve derivatization efficiency .

Advanced Research Questions

Q. What factors contribute to the decomposition of N,O-Bis(trimethylsilyl)carbamate during reactions, and how can stability be improved?

- Methodological Answer : Decomposition pathways include hydrolysis (moisture sensitivity) and thermal degradation. For instance, reactions with mixed anhydrides may lead to CS₂ loss, forming dialkylcarbamates . Stability can be enhanced by:

- Conducting reactions under strictly anhydrous conditions (e.g., molecular sieves).

- Avoiding elevated temperatures (>80°C) during prolonged storage.

- Using stabilizing additives like triethylamine to neutralize acidic byproducts .

Q. How can researchers reconcile contradictory data on reaction yields when using N,O-Bis(trimethylsilyl)carbamate with diverse substrates (e.g., anhydrides vs. oxo compounds)?

- Methodological Answer : Contradictions often arise from substrate-specific reactivity. For example, mixed anhydrides decompose rapidly with this reagent, while oxo compounds may require stoichiometric adjustments. Systematic studies should:

- Compare reaction kinetics via in situ FT-IR or NMR monitoring.

- Optimize molar ratios (e.g., 1:1.2 reagent-to-substrate for oxo compounds).

- Validate outcomes using high-resolution mass spectrometry (HRMS) to track side products .

Q. What strategies mitigate side reactions when employing N,O-Bis(trimethylsilyl)carbamate in peptide synthesis?

- Methodological Answer : Side reactions (e.g., premature deprotection) are minimized by:

- Using BSA as a dual silylating agent to protect both amine and hydroxyl groups.

- Sequentially adding reagents to avoid cross-reactivity with labile functional groups.

- Employing low-temperature (-20°C) conditions during coupling steps to suppress racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.